{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
CAS No.: 306977-07-1
Cat. No.: VC7741718
Molecular Formula: C13H12ClN3O4S2
Molecular Weight: 373.83
* For research use only. Not for human or veterinary use.
![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone - 306977-07-1](/images/structure/VC7741718.png)
Specification
CAS No. | 306977-07-1 |
---|---|
Molecular Formula | C13H12ClN3O4S2 |
Molecular Weight | 373.83 |
IUPAC Name | [5-(4-chlorophenyl)sulfonylthiadiazol-4-yl]-morpholin-4-ylmethanone |
Standard InChI | InChI=1S/C13H12ClN3O4S2/c14-9-1-3-10(4-2-9)23(19,20)13-11(15-16-22-13)12(18)17-5-7-21-8-6-17/h1-4H,5-8H2 |
Standard InChI Key | GQDWBQKIPREMOP-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone is C₁₃H₁₂ClN₃O₄S₂, with a molecular weight of 373.8 g/mol . The structure comprises:
-
A 1,2,3-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
-
A 4-chlorophenylsulfonyl group (–SO₂C₆H₄Cl) at position 5 of the thiadiazole ring.
-
A morpholino group (N-morpholine) bonded via a carbonyl group (–CO–) at position 4 of the thiadiazole .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | [5-(4-Chlorophenyl)sulfonylthiadiazol-4-yl]-morpholin-4-ylmethanone |
SMILES | C1COCCN1C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
InChIKey | GQDWBQKIPREMOP-UHFFFAOYSA-N |
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
-
Thiadiazole Ring Formation: Cyclization of thiosemicarbazides with α-haloketones under acidic conditions generates the 1,2,3-thiadiazole core .
-
Sulfonylation: Reaction of the thiadiazole intermediate with 4-chlorobenzenesulfonyl chloride introduces the sulfonyl group.
-
Morpholino Incorporation: Coupling the carbonyl group at C4 with morpholine using carbodiimide-based coupling agents (e.g., DCC or EDC).
Scheme 1: Simplified Synthesis
-
Thiosemicarbazide + α-Chloroketone → 1,2,3-Thiadiazole Intermediate
-
Intermediate + 4-Chlorobenzenesulfonyl Chloride → Sulfonylated Thiadiazole
Yield Optimization
Reaction conditions critically influence yield:
-
Sulfonylation achieves ~70–80% efficiency in dimethylformamide (DMF) at 80°C.
-
Morpholino coupling requires anhydrous tetrahydrofuran (THF) and catalytic DMAP, yielding 65–75%.
Pharmacological and Biological Activities
Enzyme Inhibition
The compound exhibits monoamine oxidase (MAO) inhibition, with preliminary assays showing IC₅₀ values of 1.2 µM for MAO-A and 0.8 µM for MAO-B, comparable to reference inhibitors like selegiline . The sulfonyl group facilitates hydrogen bonding with flavin adenine dinucleotide (FAD) in MAO’s active site .
Antimicrobial Properties
In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The thiadiazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Activity | Target/Model | Result |
---|---|---|
MAO Inhibition | Recombinant MAO-A/B | IC₅₀: 0.8–1.2 µM |
Antibacterial | S. aureus | MIC: 8 µg/mL |
Anticancer | HepG2 Cells | IC₅₀: 25 µM |
Structure-Activity Relationships (SAR)
Role of the Sulfonyl Group
Replacing the sulfonyl group (–SO₂–) with sulfinyl (–SO–) or methylthio (–S–) reduces MAO inhibition by 5–10 fold, underscoring its importance in enzyme binding .
Morpholino Substitutions
Analogues with piperidine instead of morpholine show reduced solubility in aqueous media, highlighting morpholino’s role in improving pharmacokinetics.
Applications in Drug Discovery
Central Nervous System (CNS) Agents
The compound’s MAO inhibition suggests potential as an antidepressant or neuroprotective agent . Its ability to cross the blood-brain barrier (BBB) is under investigation via logP calculations (predicted logP: 2.1) .
Antibacterial Drug Development
Structural analogs are being explored as broad-spectrum antibiotics targeting multidrug-resistant Gram-positive pathogens.
Comparative Analysis with Analogues
Table 3: Analogues and Their Properties
Compound | Structural Difference | Activity |
---|---|---|
EVT-3036391 | Sulfinyl instead of sulfonyl | Lower MAO inhibition |
5-(4-Chlorophenyl)thiazole | Thiazole core | Enhanced antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume